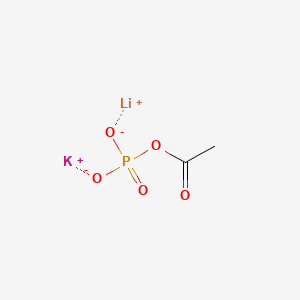

lithium;potassium;acetyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;potassium;acetyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O5P.K.Li/c1-2(3)7-8(4,5)6;;/h1H3,(H2,4,5,6);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQMPLKXFIXRCV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=O)OP(=O)([O-])[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3KLiO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94249-01-1 | |

| Record name | Acetyl dihydrogen phosphate, lithium potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the role of lithium potassium acetyl phosphate in cellular metabolism?

The Role of Acetyl Phosphate (B84403) in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl phosphate (AcP) is a high-energy, multifunctional metabolite positioned at the crossroads of central carbon metabolism and global cellular regulation. Historically viewed primarily as an intermediate in the phosphotransacetylase-acetate kinase (Pta-AckA) pathway in prokaryotes, its role is now understood to be far more expansive. AcP functions as a critical signaling molecule, linking the metabolic state of the cell to the regulation of diverse processes, including gene expression, protein function, and virulence.[1] It acts as both a phosphoryl group donor, capable of activating two-component system response regulators, and as an acetyl group donor for widespread, non-enzymatic protein acetylation.[2][3] This guide provides an in-depth examination of the functions of acetyl phosphate, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its core pathways. While the compound "lithium potassium acetyl phosphate" is a common laboratory reagent, the biologically active molecule within the cell is the acetyl phosphate anion.

Core Metabolic Pathway: The Pta-AckA Axis

Acetyl phosphate is the central intermediate of the reversible Pta-AckA pathway, which interconverts acetyl-CoA and acetate (B1210297).[4] This pathway is a linchpin in the carbon metabolism of many bacteria.

-

Acetogenesis (Excess Carbon): When carbon sources are abundant, acetyl-CoA is converted by phosphotransacetylase (Pta) into acetyl phosphate, releasing Coenzyme A. Subsequently, acetate kinase (AckA) transfers the phosphoryl group from AcP to ADP, generating ATP and acetate, which is often excreted.[1][5] This process allows the cell to generate ATP via substrate-level phosphorylation.

-

Acetate Assimilation (Carbon Scavenging): Under carbon-limiting conditions, the pathway reverses. Extracellular acetate is taken up and converted by AckA to acetyl phosphate at the expense of ATP. Pta then converts AcP and Coenzyme A into acetyl-CoA, which can enter the TCA cycle or other biosynthetic pathways.[1]

The steady-state concentration of intracellular AcP is determined by the relative rates of its synthesis by Pta and its degradation by AckA, directly reflecting the cell's metabolic flux.[4][6]

AcP as a Global Signaling Molecule

Acetyl phosphate's high-energy nature (ΔG° of hydrolysis ≈ -43.3 kJ/mol, greater than that of ATP) allows it to act as a donor molecule in key signaling and modification events.[4]

Phosphoryl Group Donor: Two-Component System (2CS) Activation

In bacteria, two-component systems are a primary mechanism for sensing and responding to environmental changes.[7] A typical 2CS consists of a sensor kinase that autophosphorylates in response to a signal and then transfers the phosphoryl group to a cognate response regulator (RR), activating it.[1]

Acetyl phosphate can bypass the sensor kinase and directly phosphorylate a subset of response regulators on a conserved aspartate residue.[1][4][8] This provides a direct link between the cell's metabolic status and the activation of specific regulatory pathways. For example, AcP-dependent phosphorylation of the response regulator RcsB in E. coli regulates capsule formation and flagellar biogenesis.[4]

Acetyl Group Donor: Non-Enzymatic Protein Acetylation

Acetyl phosphate is a primary donor for the non-enzymatic Nε-lysine acetylation of proteins in bacteria.[2][9] This post-translational modification is widespread, affecting hundreds of proteins involved in essential processes like metabolism, translation, and transcription.[3][10]

This non-enzymatic mechanism is considered more global than acetylation catalyzed by specific acetyltransferases.[2] The level of protein acetylation often correlates directly with intracellular AcP concentrations, which fluctuate with nutrient availability.[9] For instance, growth on glucose increases both AcP levels and global protein acetylation.[10] This modification can alter protein function, as seen with the negative impact of acetylation on the enzymatic activities of isocitrate and malate (B86768) dehydrogenases.[3]

Quantitative Data Summary

The intracellular concentration and kinetic parameters involving acetyl phosphate are crucial for its biological activity.

| Parameter | Organism/System | Value | Significance | Reference |

| Intracellular Concentration | Escherichia coli | ~3 mM (in pyruvate (B1213749) media) | Sufficient for direct phosphorylation of response regulators. | [4][6] |

| Escherichia coli | 40 µM - 1.3 mM (various conditions) | Demonstrates dynamic range based on metabolic state. | ||

| Enzyme Kinetics (Km) | Lactococcus lactis Acetate Kinase (AckA1) for AcP | 0.54 mM | Affinity of the enzyme for its substrate during ATP production. | [11] |

| Lactococcus lactis Acetate Kinase (AckA2) for AcP | 0.55 mM | Similar affinity to AckA1, suggesting distinct regulatory roles. | [11] | |

| Escherichia coli CheY Phosphatase for AcP | 0.70 mM | Indicates AcP can be a significant substrate for dephosphorylation. | [12] | |

| Proteomics (Acetylation) | E. coli ackA mutant vs. Wild-Type (WT) | >8-fold increase in acetylated lysine sites | Confirms AcP as the major acetyl donor in vivo. | [10] |

| E. coli cobB mutant vs. Wild-Type (WT) | ~5% of sites significantly increased | Shows the deacetylase CobB has a less global impact than AcP accumulation. | [10] |

Experimental Protocols

Accurate detection and quantification of acetyl phosphate and its effects are essential for research in this field.

Quantification of Acetyl Phosphate via Hydroxamate Assay

This colorimetric method is a classic and reliable technique for measuring AcP concentration.[13]

Principle: Acetyl phosphate reacts with hydroxylamine (B1172632) at neutral or alkaline pH to form acetyl hydroxamate. In the presence of an acidic ferric chloride solution, the acetyl hydroxamate forms a reddish-brown ferric hydroxamate complex, which can be quantified spectrophotometrically at 540 nm.[13][14]

Detailed Methodology:

-

Standard Curve Preparation: Prepare a series of standards by diluting a stock solution of lithium potassium acetyl phosphate in a suitable buffer (e.g., 100 mM Tris) to final concentrations ranging from 0 to ~2 µmoles in a fixed volume (e.g., 300 µL).

-

Sample Preparation: Prepare cell extracts (e.g., by formic acid extraction) or enzymatic reaction mixtures in the same final volume as the standards. Include a no-enzyme control.

-

Reaction Termination & Derivatization: To each standard and sample tube, add 50 µL of 2 M hydroxylamine hydrochloride. Mix thoroughly and incubate at 60°C for 5 minutes. This step stops enzymatic reactions and converts all AcP to acetyl hydroxamate.[14]

-

Color Development: Add 100 µL of development solution (e.g., a mixture of ferric chloride, trichloroacetic acid, and HCl). Mix and allow the color to develop for at least 1 minute at room temperature.

-

Measurement: Centrifuge the tubes to pellet any precipitate. Measure the absorbance of the supernatant at 540 nm.

-

Calculation: Determine the amount of AcP in the samples by comparing their absorbance values to the standard curve. The amount of AcP consumed in an enzymatic reaction is the difference between the no-enzyme control and the experimental sample.[13]

Analysis of Protein Acetylation by Mass Spectrometry

This protocol provides a global, site-specific view of AcP-dependent acetylation.[10]

Principle: Proteins from different bacterial strains (e.g., wild-type, ackA mutant, pta ackA mutant) are extracted, digested into peptides, and analyzed by high-resolution LC-MS/MS. Acetylated peptides are identified and quantified using label-free methods to compare acetylation levels across conditions.

Detailed Methodology:

-

Cell Culture and Protein Extraction: Grow bacterial strains to a specific growth phase (e.g., stationary phase) in defined media (e.g., TB7 with or without glucose). Harvest cells, lyse them (e.g., by sonication), and precipitate proteins (e.g., with acetone).

-

Protein Digestion: Resuspend the protein pellet, reduce disulfide bonds (with DTT), alkylate cysteines (with iodoacetamide), and digest into peptides using a protease like trypsin.

-

Peptide Cleanup and Enrichment (Optional): Clean up the peptide mixture using a solid-phase extraction method. For low-abundance acetylations, an enrichment step using anti-acetyllysine antibody beads may be employed.

-

LC-MS/MS Analysis: Analyze the peptide samples on a high-resolution mass spectrometer (e.g., an Orbitrap). The instrument performs data-dependent acquisition, fragmenting the most abundant peptides to generate MS/MS spectra for identification.

-

Data Analysis: Process the raw mass spectrometry data using a search algorithm (e.g., MaxQuant). Search the spectra against the organism's protein database, specifying acetylated lysine as a variable modification.

-

Label-Free Quantification: Use the intensity of the identified peptides to perform label-free quantification, comparing the abundance of each specific acetylated peptide between the different mutant strains and the wild-type control to determine the impact of AcP levels.[10]

Conclusion and Future Directions

Acetyl phosphate is a key metabolic intermediate that doubles as a crucial signaling molecule, providing a direct readout of cellular metabolic status to global regulatory networks. Its dual capacity to phosphorylate response regulators and acetylate a vast array of proteins places it at the center of cellular adaptation. While its role in prokaryotes is well-established, the recent discovery of AcP in mammalian mitochondria opens exciting new avenues of research into its potential functions in eukaryotic cell biology, disease, and cancer metabolism.[15][16] Future work will likely focus on elucidating the full spectrum of AcP-sensitive response regulators, mapping the functional consequences of AcP-dependent acetylation on a proteome-wide scale, and exploring its role in inter-species communication and host-pathogen interactions.

References

- 1. Physiologically relevant small phosphodonors link metabolism to signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetyl Phosphate Acetylates Proteins of <i>Streptomyces coelicolor</i> M-145 - ProQuest [proquest.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of Two-Component Signaling on Bacterial Motility and Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetyl phosphate and the activation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetyl-phosphate is a critical determinant of lysine acetylation in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural, Kinetic and Proteomic Characterization of Acetyl Phosphate-Dependent Bacterial Protein Acetylation | PLOS One [journals.plos.org]

- 11. Regulation of Acetate Kinase Isozymes and Its Importance for Mixed-Acid Fermentation in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

Lithium Potassium Acetyl Phosphate: A High-Energy Phosphate Donor for Biochemical Innovations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium potassium acetyl phosphate (B84403) (LPAP) is a high-energy mixed anhydride (B1165640) of acetic acid and phosphoric acid.[1][2] This molecule serves as a crucial phosphate donor in a variety of biochemical pathways, playing a significant role in cellular metabolism and signaling. Its ability to participate in substrate-level phosphorylation makes it a valuable tool for researchers in biochemistry, microbiology, and pharmacology. This technical guide provides a comprehensive overview of the properties, biochemical roles, and experimental applications of lithium potassium acetyl phosphate, with a focus on its function as a phosphate donor.

Chemical and Physical Properties

Lithium potassium acetyl phosphate is a stable, water-soluble salt that provides a readily available source of the high-energy acetyl phosphate molecule in experimental settings.[3]

| Property | Value | Reference(s) |

| Synonyms | Acetyl phosphate lithium potassium salt | [1][2] |

| CAS Number | 94249-01-1 | [1][2] |

| Molecular Formula | C₂H₃KLiO₅P | [1][2] |

| Molecular Weight | 184.06 g/mol | [1][2] |

| Appearance | White to off-white powder | [3] |

| Solubility | Water: 25 mg/mL | [3] |

| Storage Temperature | -20°C | [3] |

Biochemical Significance as a Phosphate Donor

Acetyl phosphate is a key intermediate in the central metabolism of many prokaryotic and some eukaryotic organisms. Its high-energy phosphate bond allows it to donate a phosphoryl group to ADP to form ATP, a process known as substrate-level phosphorylation. This is primarily facilitated by the enzyme acetate (B1210297) kinase.

The Phosphotransacetylase-Acetate Kinase (Pta-AckA) Pathway

The primary pathway for the synthesis and utilization of acetyl phosphate is the Pta-AckA pathway.[4]

-

Phosphotransacetylase (Pta) catalyzes the reversible conversion of acetyl-CoA and inorganic phosphate to acetyl phosphate and coenzyme A.[4]

-

Acetate Kinase (AckA) catalyzes the reversible transfer of the phosphoryl group from acetyl phosphate to ADP, yielding acetate and ATP.

This pathway is crucial for energy conservation and acetate metabolism in many bacteria.[4]

References

- 1. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. An insight into the role of phosphotransacetylase (pta) and the acetate/acetyl-CoA node in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Lithium Potassium Acetyl Phosphate in Enzymatic Reactions

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the mechanism of action of lithium potassium acetyl phosphate (B84403) in enzymatic reactions, drawing upon the established biochemical roles of its constituent ions and the acetyl phosphate molecule. While direct research on the combined salt is limited, its function can be understood by examining its components as a high-energy phosphate donor modulated by the presence of lithium and potassium cations.

Introduction to Lithium Potassium Acetyl Phosphate

Lithium potassium acetyl phosphate is a high-energy compound utilized in biochemical and pharmaceutical research.[1] It serves primarily as a phosphate donor, facilitating energy transfer in cellular processes, which is crucial for ATP regeneration and other metabolic pathways.[1] Its utility is also noted in drug formulation and development, where it can enhance the bioactivity of compounds requiring energy-rich phosphate groups.[1] The compound is recognized as an intermediate in metabolic pathways such as taurine, hypotaurine, and pyruvate (B1213749) metabolism.[2][3]

The Core Function: Acetyl Phosphate as a Phosphoryl Group Donor

The primary role of lithium potassium acetyl phosphate in enzymatic reactions is dictated by the acetyl phosphate anion. Acetyl phosphate is a biologically significant high-energy intermediate in the Acetate (B1210297) Kinase (AckA) - Phosphate Acetyltransferase (Pta) pathway, particularly in bacteria.[4][5]

The key enzymatic reaction involving acetyl phosphate is the phosphorylation of ADP to ATP, catalyzed by acetate kinase (AckA):

Acetyl Phosphate + ADP ⇌ Acetate + ATP [4]

This reaction underscores the role of acetyl phosphate as a high-energy phosphate donor, capable of substrate-level phosphorylation.[4] This function is fundamental to its application in various in vitro biochemical assays and as an energy source in cell-free systems.[6]

Modulatory Roles of Lithium and Potassium Ions

The presence of lithium and potassium ions in this salt preparation can influence the enzymatic reactions in which acetyl phosphate participates.

Lithium: An Enzyme Inhibitor

Lithium is well-documented for its inhibitory effects on several enzymes, primarily those that are magnesium-dependent.[7][8] The primary mechanism of inhibition is the competition with magnesium ions (Mg²⁺), which are essential cofactors for many enzymes.[7]

Two of the most studied targets of lithium are:

-

Glycogen Synthase Kinase 3 (GSK-3): Lithium directly inhibits GSK-3 by competing with magnesium, thereby disrupting its catalytic activity.[7][9] It can also indirectly inhibit GSK-3 by increasing its serine phosphorylation.[7]

-

Inositol Monophosphatase (IMPase): Lithium is an uncompetitive inhibitor of IMPase, an enzyme in the phosphatidylinositol signaling pathway.[7][10] By inhibiting IMPase, lithium leads to a depletion of myo-inositol, which in turn affects the regeneration of critical signaling molecules.[7]

The inhibitory action of lithium is concentration-dependent, with different enzymes exhibiting varying sensitivities. For instance, the inhibition of IMPase by lithium has a Ki of approximately 0.8 mM, while the inhibition of GSK-3 occurs at higher concentrations with a Ki of around 2 mM.[7]

Potassium: An Enzyme Activator

Potassium is an essential macronutrient and plays a critical role as an activator for numerous enzymes involved in primary metabolism.[11][12][13] Its functions include:

-

Enzyme Activation: Potassium activates enzymes crucial for photosynthesis, respiration, and protein synthesis.[11]

-

Metabolic Regulation: It influences carbohydrate metabolism by activating enzymes like pyruvate kinase, which is a key regulatory step in glycolysis.[12]

In the context of enzymatic reactions using lithium potassium acetyl phosphate, potassium ions can be expected to contribute to an optimal ionic environment for enzyme activity, potentially counteracting some of the non-specific inhibitory effects of other ions and supporting the function of potassium-dependent enzymes.

Quantitative Data Summary

The following table summarizes key quantitative data related to the components of lithium potassium acetyl phosphate.

| Component | Parameter | Value | Enzyme Target | Organism/System |

| Lithium | Ki (inhibition) | ~0.8 mM | Inositol Monophosphatase (IMPase) | Not specified |

| Lithium | Ki (inhibition) | ~2 mM | Glycogen Synthase Kinase 3 (GSK-3) | Not specified |

| Acetyl Phosphate | Molar Mass | 140.031 g/mol | N/A | N/A |

| Lithium Potassium Acetyl Phosphate | Melting Point | >300 °C | N/A | N/A |

| Lithium Potassium Acetyl Phosphate | Solubility in Water | 25 mg/mL | N/A | N/A |

Experimental Protocols

Detailed experimental protocols for the direct use of lithium potassium acetyl phosphate are not extensively published. However, based on the function of its components, the following representative protocols can be adapted.

Protocol for Assaying Acetate Kinase Activity

This protocol is based on the direct determination of acetyl phosphate consumption.[14]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 M sodium phosphate buffer, and varying concentrations of acetyl phosphate.

-

Enzyme Addition: Initiate the reaction by adding the purified acetate kinase enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period.

-

Reaction Termination and Detection:

-

Stop the reaction by adding hydroxylamine (B1172632) hydrochloride.

-

Heat the mixture (e.g., at 60°C for 5 minutes) to convert the remaining acetyl phosphate to acetyl hydroxamate.

-

Add a ferric chloride solution to form a ferric hydroxamate complex.

-

-

Quantification: Measure the absorbance of the reddish-colored ferric hydroxamate complex spectrophotometrically at 540 nm. The amount of acetyl phosphate consumed is calculated by subtracting the remaining amount from the initial amount.[14]

Protocol for In Vitro GSK-3 Inhibition Assay by Lithium

This protocol provides a framework for assessing the inhibitory effect of lithium on GSK-3 activity.

-

GSK-3 Reaction Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, and DTT.

-

Substrate and ATP: Add a specific peptide substrate for GSK-3 and ATP (containing radiolabeled ATP, e.g., [γ-³²P]ATP) to the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of LiCl to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding purified GSK-3 enzyme.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding a phosphocellulose paper and then washing with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the incorporated radioactivity in the peptide substrate using a scintillation counter to determine GSK-3 activity. Calculate the IC₅₀ or Ki for lithium based on the dose-response curve.

Visualizations of Mechanisms and Workflows

Signaling Pathways

Caption: The AckA-Pta pathway showing the central role of Acetyl Phosphate.

Caption: Competitive inhibition of Mg2+-dependent enzymes by Lithium.

Experimental Workflow

Caption: A generalized workflow for an in vitro enzyme assay.

References

- 1. chemimpex.com [chemimpex.com]

- 2. biocat.com [biocat.com]

- 3. Acetyl phosphate(lithium potassium) | TargetMol [targetmol.com]

- 4. Acetyl phosphate - Wikipedia [en.wikipedia.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Lithium potassium acetyl phosphate high-energy phosphate donor 94249-01-1 [sigmaaldrich.com]

- 7. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Systems Biology Understanding of the Effects of Lithium on Affective and Neurodegenerative Disorders [frontiersin.org]

- 9. What intracellular proteins does lithium inhibit? | AAT Bioquest [aatbio.com]

- 10. A fully integrated new paradigm for lithium’s mode of action – lithium utilizes latent cellular fail-safe mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. omexcanada.com [omexcanada.com]

- 12. researchgate.net [researchgate.net]

- 13. Potassium dependency of enzymes in plant primary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of Lithium and Potassium Counter-Ions in the Stability of Acetyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl phosphate (B84403), a high-energy acyl phosphate, is a pivotal molecule in biochemical research and a valuable phosphate donor in various enzymatic and pharmaceutical processes. Its inherent instability in aqueous solutions, however, presents a significant challenge for its storage, handling, and application. This technical guide delves into the critical but often overlooked significance of the counter-ions, specifically lithium (Li⁺) and potassium (K⁺), in modulating the stability of acetyl phosphate. While direct comparative studies are scarce in the current literature, this paper synthesizes theoretical principles, findings from analogous chemical systems, and detailed experimental protocols to provide a comprehensive framework for understanding and investigating the influence of these alkali metal cations. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess and optimize the stability of acetyl phosphate formulations.

Introduction: The Instability Challenge of Acetyl Phosphate

Acetyl phosphate (AcP) is a biologically significant molecule, acting as an intermediate in metabolic pathways and serving as a high-energy phosphorylating agent in various biochemical applications.[1] Its utility in industrial biocatalysis and drug development is also on the rise.[2] However, the practical application of acetyl phosphate is often hampered by its hydrolytic instability, which is sensitive to temperature, pH, and the presence of cations.[3] The selection of an appropriate counter-ion is a critical step in the development of pharmaceutical salts, as it can profoundly impact the stability, solubility, and ultimately, the efficacy of the active compound.[4][5] This guide focuses on the differential effects of two common monovalent cations, lithium and potassium, on the stability of acetyl phosphate.

Theoretical Underpinnings: Why Lithium and Potassium are Expected to Differentially Impact Stability

The interaction between the cation and the negatively charged phosphate group of acetyl phosphate is primarily electrostatic. Theoretical studies on metal-phosphate interactions have shown that the binding energy of alkali metals to a phosphate group follows the order Li⁺ > Na⁺ > K⁺.[6] This suggests that the smaller, more charge-dense lithium ion interacts more strongly with the phosphate moiety of acetyl phosphate compared to the larger, more diffuse potassium ion.

This stronger interaction can be hypothesized to influence stability in two ways:

-

Stabilization of the Ground State: A stronger interaction between Li⁺ and the phosphate group could lower the ground state energy of the acetyl phosphate molecule, potentially making it more resistant to hydrolysis.

-

Influence on the Transition State: Alternatively, the cation could stabilize or destabilize the transition state of the hydrolysis reaction. A stronger interaction with the developing negative charge on the oxygen atoms in the transition state could lower the activation energy and accelerate hydrolysis.

Given these competing potential effects, experimental validation is crucial to determine the net impact of lithium versus potassium on the stability of acetyl phosphate.

Insights from Analogous Systems

While direct comparative data for acetyl phosphate is lacking, studies on other chemical systems provide compelling evidence that the choice between lithium and potassium can have a significant impact on stability and reactivity.

-

Pharmaceutical Salts: Research on the crystalline salts of the hydrolyzable drug procaine (B135) demonstrated that the nature of the counter-ion had a profound effect on chemical stability, with apparent rate constants for degradation varying by more than two orders of magnitude.[4][5]

-

Ester Hydrolysis: A study on the hydrolysis of esters using alkali metal hydroxides found that lithium hydroxide (B78521) led to higher yields compared to sodium or potassium hydroxide, suggesting a catalytic role for the lithium ion.[7]

These examples from related fields underscore the importance of empirically determining the optimal counter-ion for maximizing the stability of acetyl phosphate in solution.

Proposed Experimental Protocols for Determining Stability

To definitively assess the influence of lithium and potassium counter-ions on acetyl phosphate stability, a series of well-defined experiments are necessary. The following protocols provide detailed methodologies for such an investigation.

Sample Preparation

Solutions of lithium acetyl phosphate and potassium acetyl phosphate should be prepared at identical concentrations in a buffered aqueous solution (e.g., 50 mM HEPES, pH 7.4). The purity of the starting materials should be confirmed by a suitable analytical method such as ¹H NMR or LC-MS.

Stability Study Design

The prepared solutions should be incubated at controlled temperatures (e.g., 25°C and 37°C). Aliquots should be taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and immediately analyzed to determine the remaining concentration of acetyl phosphate.

Analytical Methodologies

¹H NMR spectroscopy offers a non-invasive method to monitor the hydrolysis of acetyl phosphate in real-time by observing the decrease in the acetyl proton signal of acetyl phosphate and the concomitant increase in the acetyl proton signal of the acetate (B1210297) product.[8][9][10]

Protocol:

-

Prepare the acetyl phosphate solutions in a deuterated buffer (e.g., 50 mM HEPES-d₁₈ in D₂O, pD 7.4).

-

Transfer the samples to NMR tubes.

-

Acquire a ¹H NMR spectrum at time zero.

-

Incubate the NMR tubes at the desired temperature.

-

Acquire subsequent spectra at the specified time points.

-

Integrate the peaks corresponding to the acetyl protons of acetyl phosphate and acetate.

-

Calculate the concentration of remaining acetyl phosphate at each time point relative to an internal standard (e.g., DSS or TSP).

This classic assay is based on the reaction of acyl phosphates with hydroxylamine (B1172632) to form a hydroxamate, which then complexes with Fe³⁺ to produce a colored product that can be quantified spectrophotometrically.[11][12][13]

Protocol:

-

At each time point, quench the hydrolysis reaction by adding the aliquot to a solution of hydroxylamine.

-

Incubate to allow for the formation of the hydroxamate.

-

Add a ferric chloride solution to develop the color.

-

Measure the absorbance at a specific wavelength (typically around 540 nm).

-

Calculate the concentration of remaining acetyl phosphate using a standard curve.

Liquid chromatography-tandem mass spectrometry provides a highly specific and sensitive method to separate and quantify acetyl phosphate from its hydrolysis product, acetate.[14][15][16][17]

Protocol:

-

At each time point, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to precipitate any proteins or other macromolecules.

-

Inject the supernatant onto a suitable LC column (e.g., a reversed-phase C18 or a mixed-mode column).

-

Use an appropriate mobile phase gradient to separate acetyl phosphate and acetate.

-

Detect and quantify the analytes using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of acetyl phosphate using a calibration curve.

Data Presentation and Interpretation

The quantitative data obtained from the stability studies should be summarized in clearly structured tables to facilitate easy comparison between the lithium and potassium salts of acetyl phosphate.

Hypothetical Stability Data

Table 1: Percentage of Acetyl Phosphate Remaining Over Time at 25°C (pH 7.4)

| Time (hours) | Lithium Acetyl Phosphate (%) | Potassium Acetyl Phosphate (%) |

| 0 | 100.0 | 100.0 |

| 1 | 95.2 | 92.8 |

| 2 | 90.7 | 86.1 |

| 4 | 82.3 | 74.2 |

| 8 | 67.7 | 55.1 |

| 24 | 25.1 | 15.8 |

Table 2: First-Order Hydrolysis Rate Constants (k) at 25°C and 37°C (pH 7.4)

| Temperature (°C) | k (x 10⁻⁵ s⁻¹) for Li-AcP | k (x 10⁻⁵ s⁻¹) for K-AcP |

| 25 | 1.5 | 2.2 |

| 37 | 4.8 | 6.9 |

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Logical Relationship of Stability and Counter-Ion Properties

Significance for Researchers and Drug Development Professionals

The choice of counter-ion for acetyl phosphate is not a trivial matter. A comprehensive understanding of the differential stability imparted by lithium and potassium ions has significant implications:

-

For Researchers: Selecting the more stable form of acetyl phosphate will lead to more reliable and reproducible results in biochemical assays and enzymatic reactions. It will also allow for longer-term storage of stock solutions, improving laboratory efficiency.

-

For Drug Development Professionals: In the context of using acetyl phosphate or its derivatives in pharmaceutical formulations, stability is paramount. Choosing a counter-ion that enhances stability can lead to:

-

Longer product shelf-life.

-

Improved in-vivo stability and bioavailability.

-

More consistent drug performance.

-

Reduced formation of degradation products.

-

Conclusion

While the existing literature does not provide a direct quantitative comparison of the stability of lithium and potassium acetyl phosphate, there is a strong theoretical and analogical basis to suggest that a significant difference exists. The stronger electrostatic interaction of the lithium ion with the phosphate group is hypothesized to result in greater stability of lithium acetyl phosphate in aqueous solutions compared to its potassium counterpart.

This technical guide provides the necessary framework for researchers and drug development professionals to experimentally validate this hypothesis. The detailed protocols for NMR spectroscopy, hydroxamate colorimetric assay, and LC-MS/MS analysis offer robust methodologies for quantifying the hydrolysis rates. By systematically investigating the influence of these counter-ions, the scientific community can optimize the use of acetyl phosphate in a wide range of applications, from fundamental biochemical research to the development of novel therapeutics. The findings from such studies will be invaluable in guiding the rational selection of counter-ions to ensure the stability and efficacy of this important high-energy molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaline Phosphatase Mono- and Di-esterase Reactions: Comparative Transition State Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical studies of metal-phosphate interactions: interaction of Li+, Na+, K+, Be++, Mg++, and Ca++ with H2PO4- and (CH3O)2PO2-: implications for nucleic acid solvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monitoring ATP hydrolysis and ATPase inhibitor screening using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct detection of the acetate-forming activity of the enzyme acetate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

The Metabolic Crossroads: Unraveling the Fate of Acetyl Phosphate in Escherichia coli

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth exploration of the metabolic fate of lithium potassium acetyl phosphate (B84403) in Escherichia coli, focusing on the biologically active acetyl phosphate (AcP) moiety. AcP stands as a critical metabolic intermediate, acting as a key signaling molecule and post-translational modifying agent that influences a wide array of cellular processes. This document synthesizes current research to provide a comprehensive technical guide, complete with experimental methodologies, quantitative data, and visual representations of the core pathways.

Introduction: Acetyl Phosphate as a Central Metabolic Hub

Acetyl phosphate is a high-energy acylphosphate that occupies a central position in bacterial metabolism. In Escherichia coli, it is primarily known as the intermediate of the phosphotransacetylase-acetate kinase (Pta-AckA) pathway. This pathway is crucial for both the generation of ATP through substrate-level phosphorylation during acetogenesis and the assimilation of external acetate (B1210297). Beyond its bioenergetic role, AcP has emerged as a global signaling molecule, directly influencing cellular regulation through protein phosphorylation and non-enzymatic protein acetylation. The use of lithium potassium acetyl phosphate in experimental settings allows for the direct investigation of AcP's effects both in vitro and in vivo, providing valuable insights into its multifaceted roles. While the lithium and potassium ions are primarily counter-ions, it is noteworthy that high concentrations of lithium have been shown to inhibit the growth of E. coli and the activity of pyruvate (B1213749) kinase I[1].

The Pta-AckA Pathway: The Heart of Acetyl Phosphate Metabolism

The primary pathway governing the synthesis and degradation of acetyl phosphate in E. coli is the Pta-AckA pathway. This reversible pathway connects acetyl-CoA, a central metabolite derived from glycolysis, with acetate, a common fermentation end-product.

-

Phosphotransacetylase (Pta): This enzyme catalyzes the reversible conversion of acetyl-CoA and inorganic phosphate (Pi) to acetyl phosphate and coenzyme A (CoA).

-

Acetate Kinase (AckA): This enzyme mediates the reversible transfer of the phosphoryl group from acetyl phosphate to ADP, yielding acetate and ATP.

The directionality of this pathway is dependent on the metabolic state of the cell. During growth on fermentable carbon sources, the pathway often proceeds towards acetate formation, generating ATP. Conversely, when acetate is the primary carbon source, the pathway is reversed to produce acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle.

Quantitative Insights into Acetyl Phosphate Metabolism

The intracellular concentration of acetyl phosphate is a key determinant of its downstream effects. Genetic manipulations of the Pta-AckA pathway have been instrumental in elucidating the impact of AcP levels on cellular physiology.

| E. coli Strain | Relevant Genotype | Effect on Acetyl Phosphate (AcP) Levels | Observed Phenotype/Effect | References |

| Wild-type (e.g., W3110) | *pta+, ackA+ | Basal/Regulated | Normal growth and metabolism. | [2] |

| ackA deletion mutant | ΔackA | Elevated | Increased protein acetylation, temperature sensitivity, reduced rate of ATP-dependent proteolysis.[3][4][5][6] | [2][3][4] |

| pta deletion mutant | Δpta | Significantly Reduced | Decreased protein acetylation, pyruvate accumulation.[7][8] | [2][7] |

| pta ackA double mutant | Δpta ΔackA | Abolished | Complete loss of AcP production from acetyl-CoA or acetate.[2] | [2] |

The Dual Role of Acetyl Phosphate: A Phosphoryl and Acetyl Donor

Acetyl phosphate's high-energy nature allows it to act as a donor for two critical post-translational modifications: phosphorylation and acetylation.

Phosphorylation: A Global Signaling Cascade

AcP can directly phosphorylate the response regulators of two-component signal transduction (2CST) systems.[9] This bypasses the need for the cognate sensor kinase, allowing AcP to act as a global signal of the cell's metabolic state. This phosphorylation can influence a wide range of cellular processes, including flagellar biosynthesis, capsule formation, and the phosphate (PHO) regulon.[9][10]

Acetylation: A Pervasive Non-Enzymatic Modification

A significant fate of acetyl phosphate in E. coli is the non-enzymatic Nε-lysine acetylation of a vast number of proteins.[4][11][12] This process is dependent on the intracellular concentration of AcP and is considered a more global and less specific mechanism than enzyme-catalyzed acetylation.[11][12] AcP-dependent acetylation has been shown to modulate the activity of enzymes in central metabolism, such as pyruvate dehydrogenase (AceE), and transcription factors.[2][7]

Experimental Protocols

The study of acetyl phosphate metabolism in E. coli employs a variety of genetic, biochemical, and analytical techniques.

In Vitro Acetylation and Phosphorylation Assays

This protocol is adapted from studies investigating the direct effect of acetyl phosphate on purified proteins.[2]

Objective: To determine if a purified protein is a substrate for acetyl phosphate-dependent acetylation or phosphorylation.

Materials:

-

Purified protein of interest (e.g., AceE)

-

Lithium potassium acetyl phosphate (AcP)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Anti-acetyllysine or anti-phospho-serine/threonine/tyrosine antibodies for Western blotting

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Incubate the purified protein (e.g., 1-5 µg) with varying concentrations of freshly prepared lithium potassium acetyl phosphate (e.g., 0-20 mM) in the reaction buffer.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-3 hours).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-acetyllysine or appropriate anti-phospho-amino acid antibody to detect modification.

-

Use a loading control (e.g., Coomassie staining or an antibody against the protein of interest) to ensure equal protein loading.

Analysis of Intracellular Acetyl Phosphate Levels

This method, based on two-dimensional thin-layer chromatography (2D-TLC), allows for the relative quantification of intracellular AcP.[9]

Objective: To measure the relative intracellular concentration of acetyl phosphate in E. coli strains.

Materials:

-

E. coli cultures grown under specific conditions

-

Formic acid

-

Polyethyleneimine (PEI)-cellulose TLC plates

-

TLC developing chambers

-

Buffers for chromatography (e.g., Buffer A: 0.75 M Tris base, 0.45 M HCl; Buffer B: 1 M LiCl, 0.5 M Tris-HCl, pH 7.5)

-

Phosphorimager or autoradiography film

Procedure:

-

Grow E. coli cultures in the presence of 32Pi to label the intracellular phosphate pool.

-

Harvest the cells rapidly and extract small molecules by adding formic acid.

-

Centrifuge to remove cell debris.

-

Spot the supernatant onto a PEI-cellulose TLC plate.

-

Develop the plate in the first dimension using Buffer A.

-

Air-dry the plate and then develop it in the second dimension using Buffer B.

-

Visualize the separated, radiolabeled molecules using a phosphorimager or autoradiography.

-

Identify the acetyl phosphate spot based on its migration relative to known standards.

-

Quantify the spot intensity to determine the relative concentration of AcP.

Visualizing the Metabolic Network

Diagrams generated using Graphviz (DOT language) illustrate the key pathways and regulatory roles of acetyl phosphate.

Caption: The central role of the Pta-AckA pathway in E. coli metabolism.

Caption: The dual function of acetyl phosphate as a phosphoryl and acetyl donor.

Caption: A logical workflow for studying acetyl phosphate-dependent modifications.

Conclusion and Future Directions

The metabolic fate of acetyl phosphate in E. coli is a testament to the intricate connection between central metabolism and cellular regulation. As a labile, high-energy molecule, AcP acts as a sensitive barometer of the cell's energetic state, translating this information into widespread post-translational modifications. Its roles in both phosphorylation-dependent signaling and global, non-enzymatic acetylation highlight its importance in bacterial physiology. For drug development professionals, the pathways governing AcP metabolism and its downstream targets represent potential avenues for novel antimicrobial strategies. Future research will likely focus on further deconvoluting the acetylome, understanding the specific functional consequences of AcP-dependent modifications on a proteome-wide scale, and exploring how pathogenic bacteria leverage this metabolic hub to control virulence and survival.

References

- 1. Inhibitory effect of Li+ on cell growth and pyruvate kinase activity of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular acetyl phosphate modulates Escherichia coli pyruvate metabolism : Linkage between AcP, AceE, and pyruvate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Requirement for the acetyl phosphate pathway in Escherichia coli ATP-dependent proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural, Kinetic and Proteomic Characterization of Acetyl Phosphate-Dependent Bacterial Protein Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetyl-Phosphate is a Critical Determinant of Lysine Acetylation in E. coli – University of Copenhagen [cpr.ku.dk]

- 6. Acetyl-phosphate is a critical determinant of lysine acetylation in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acetate Metabolism in a pta Mutant of Escherichia coli W3110: Importance of Maintaining Acetyl Coenzyme A Flux for Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Involvement of phosphotransacetylase, acetate kinase, and acetyl phosphate synthesis in control of the phosphate regulon in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Bacterial protein acetylation: mechanisms, functions, and methods for study [frontiersin.org]

The Core Principles of Acetyl Phosphate-Mediated In Vitro Protein Phosphorylation: A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the fundamental principles and practical applications of utilizing acetyl phosphate (B84403) for in vitro protein phosphorylation. Acetyl phosphate serves as a valuable tool in studying protein function and signaling pathways, offering a distinct approach compared to traditional kinase-driven phosphorylation.

Introduction: The Role of Acetyl Phosphate as a Phosphodonor

Acetyl phosphate (AcP) is a high-energy metabolic intermediate that plays a crucial role in bacterial signaling and metabolism.[1][2] In the context of molecular biology and biochemistry, AcP is recognized for its ability to act as a phosphoryl group donor for the phosphorylation of proteins, particularly response regulator proteins in bacterial two-component signal transduction (2CST) systems.[1][3][4] This phosphorylation can occur non-enzymatically or be facilitated by the protein itself, providing a simple and effective method for in vitro studies.[2][5] The standard free energy of hydrolysis for acetyl phosphate is significantly higher than that of ATP, making it a potent phosphodonor.[1]

Mechanism of Phosphorylation

Acetyl phosphate can phosphorylate proteins, primarily on aspartate residues within the receiver domains of response regulators.[1][4] This process is of significant interest as it can activate these proteins in the absence of their cognate histidine kinase, allowing for the isolated study of the response regulator's activity.[1][4]

The proposed mechanism involves the direct transfer of the phosphoryl group from acetyl phosphate to a conserved aspartate residue on the target protein.[1] This autophosphorylation is dependent on the concentration of acetyl phosphate and the presence of a divalent cation, typically magnesium (Mg2+).[3]

It is also important to note that acetyl phosphate can function as an acetyl group donor, leading to protein acetylation.[2][6] This dual functionality highlights the complex regulatory role of acetyl phosphate in cellular processes and is a critical consideration in experimental design.

Key Applications in Research and Drug Development

The use of acetyl phosphate for in vitro protein phosphorylation has several key applications:

-

Studying Two-Component Signaling Systems: It allows for the specific activation of response regulators to study their downstream effects, such as DNA binding and transcriptional regulation, independent of the sensor kinase.[1][4]

-

Investigating Protein Function: Phosphorylation can induce conformational changes that alter a protein's activity, stability, or interaction with other molecules. Using acetyl phosphate provides a controlled way to generate phosphorylated protein for functional assays.

-

Drug Screening: For drug development professionals, in vitro phosphorylation assays using acetyl phosphate can be adapted for high-throughput screening of compounds that inhibit or modulate the activity of response regulators.

Quantitative Data Summary

The efficiency and kinetics of acetyl phosphate-mediated phosphorylation can vary depending on the specific protein and reaction conditions. The following tables summarize key quantitative data from the literature.

| Protein | Phospho-acceptor Residue | Donor | Km (mM) | Conditions | Reference |

| CheY | Asp-57 | Acetyl Phosphate | 0.70 | In the presence of Mg2+ | [7] |

| PhoB | Conserved Aspartate | Acetyl Phosphate | 7 - 8 | - | [8] |

| Parameter | Value | Organism/System | Significance | Reference |

| Intracellular Acetyl Phosphate Concentration | Reaches at least 3 mM | Escherichia coli | Sufficient for direct phosphorylation of two-component response regulators. | [1][9] |

| Time to Steady-State Phosphorylation (CheY) | < 30 seconds | In vitro | Demonstrates the rapid kinetics of phosphorylation for some response regulators. | [3] |

| Time to Steady-State Phosphorylation (NRI) | t1/2 of 1.5 min | In vitro | Shows variability in phosphorylation rates among different response regulators. | [3] |

| Time to Steady-State Phosphorylation (PhoB) | > 15 min | In vitro | Indicates slower phosphorylation kinetics for certain proteins. | [3] |

Experimental Protocols

General In Vitro Protein Phosphorylation Assay Using Acetyl Phosphate

This protocol provides a general framework for the in vitro phosphorylation of a target protein using acetyl phosphate. Specific parameters such as protein concentration, acetyl phosphate concentration, and incubation time should be optimized for each specific protein.

Materials:

-

Purified target protein

-

Acetyl phosphate (lithium or potassium salt)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

5x SDS-PAGE loading buffer

-

Deionized water

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing the purified target protein at a final concentration of 1-10 µM in the reaction buffer.

-

Initiate Phosphorylation: Add acetyl phosphate to the reaction mixture to a final concentration of 10-50 mM. The optimal concentration may need to be determined empirically.

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C or 37°C) for a specific duration. Time points can be taken (e.g., 0, 5, 15, 30, 60 minutes) to analyze the time course of phosphorylation.

-

Stop Reaction: To stop the reaction at each time point, take an aliquot of the reaction mixture and add it to 5x SDS-PAGE loading buffer.

-

Analysis: Analyze the samples by SDS-PAGE followed by autoradiography (if using radiolabeled acetyl phosphate) or by Phos-tag™ SDS-PAGE and Coomassie staining to visualize the phosphorylated and unphosphorylated protein bands.

In Vitro Transcription Assay with Acetyl Phosphate-Phosphorylated Response Regulator

This protocol is designed to assess the effect of acetyl phosphate-mediated phosphorylation on the transcriptional regulatory activity of a response regulator.

Materials:

-

Purified response regulator protein

-

Purified RNA Polymerase (RNAP)

-

DNA template containing the promoter of the target gene

-

Acetyl phosphate

-

Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 150 mM KCl, 1 mM DTT)

-

Ribonucleotides (ATP, GTP, CTP, UTP)

-

RNase inhibitor

Procedure:

-

Phosphorylation of Response Regulator: Pre-incubate the purified response regulator with acetyl phosphate (10-50 mM) in transcription buffer for 30-60 minutes at 30°C to allow for phosphorylation.

-

Transcription Reaction Setup: In a separate tube, assemble the transcription reaction mixture containing the DNA template, RNA Polymerase, and ribonucleotides.

-

Initiate Transcription: Add the pre-phosphorylated response regulator to the transcription reaction mixture.

-

Incubation: Incubate the transcription reaction at 37°C for 30-60 minutes.

-

Analysis of Transcripts: Stop the reaction and analyze the resulting RNA transcripts by methods such as quantitative reverse transcription PCR (qRT-PCR) or by running the samples on a denaturing polyacrylamide gel followed by autoradiography (if using radiolabeled nucleotides).

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Phosphorylation

Caption: Workflow for a typical in vitro protein phosphorylation experiment using acetyl phosphate.

Signaling Pathway of a Bacterial Two-Component System

Caption: A simplified diagram of a bacterial two-component signaling pathway, highlighting the role of acetyl phosphate.

Conclusion

Acetyl phosphate provides a powerful and straightforward tool for the in vitro phosphorylation of proteins, particularly in the study of bacterial two-component systems. Its ability to directly phosphorylate response regulators offers a means to dissect complex signaling pathways and to screen for potential therapeutic inhibitors. By understanding the core principles of its reactivity and carefully designing experimental conditions, researchers can effectively leverage acetyl phosphate to gain valuable insights into protein function and regulation.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetyl phosphate and the activation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Non-enzymic protein phosphorylation. Phosphorylation of 6-phosphogluconate dehydrogenase by acyl phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural, Kinetic and Proteomic Characterization of Acetyl Phosphate-Dependent Bacterial Protein Acetylation | PLOS One [journals.plos.org]

- 7. pnas.org [pnas.org]

- 8. The activation of PhoB by acetylphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

The Energetic Currency of Metabolism: A Thermodynamic Deep Dive into Acetyl Phosphate Hydrolysis

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the thermodynamic properties governing the hydrolysis of acetyl phosphate (B84403), a pivotal high-energy intermediate in cellular metabolism. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core energetic principles that underscore acetyl phosphate's significant role in bioenergetics and signaling pathways.

Core Thermodynamic Parameters

The hydrolysis of acetyl phosphate into acetate (B1210297) and inorganic phosphate is a highly exergonic reaction, a key feature that enables it to act as a potent phosphoryl group donor. The spontaneity and energetic favorability of this reaction are quantitatively described by its thermodynamic parameters.

The standard Gibbs free energy change (ΔG°') for the hydrolysis of acetyl phosphate is a critical measure of the maximum non-expansion work that can be extracted from the reaction under standard biological conditions (25 °C, 1 M concentration of reactants and products, pH 7).

| Thermodynamic Parameter | Value |

| Standard Gibbs Free Energy (ΔG°') | -42.3 kJ/mol (-10.1 kcal/mol) |

| Standard Enthalpy Change (ΔH°') | Data not readily available in literature |

| Standard Entropy Change (ΔS°') | Data not readily available in literature |

While specific experimental values for the standard enthalpy (ΔH°') and entropy (ΔS°') changes for acetyl phosphate hydrolysis are not extensively documented in readily available literature, the large negative ΔG°' suggests a significant release of energy, which can be attributed to factors such as the relief of electrostatic repulsion between the negatively charged oxygen atoms, resonance stabilization of the products (acetate and phosphate), and the favorable hydration of the products.

Experimental Protocols for Thermodynamic Parameter Determination

The determination of the thermodynamic parameters for acetyl phosphate hydrolysis involves precise experimental methodologies. While detailed, step-by-step protocols from single sources are scarce, the principles behind these measurements are well-established in physical biochemistry.

Determination of the Standard Gibbs Free Energy Change (ΔG°')

The standard Gibbs free energy change is typically determined by measuring the equilibrium constant (K'eq) for the hydrolysis reaction.

Methodology:

-

Reaction Setup: A solution of acetyl phosphate is prepared in a buffered solution at a constant temperature (e.g., 25 °C) and pH (e.g., 7.0).

-

Equilibration: The reaction is allowed to proceed to equilibrium. The time to reach equilibrium may be determined through preliminary kinetic studies.

-

Concentration Measurement: Once at equilibrium, the concentrations of the reactant (acetyl phosphate) and the products (acetate and inorganic phosphate) are measured. This can be achieved using various analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To separate and quantify the different species.

-

Enzymatic Assays: Using specific enzymes that react with either the substrate or a product to produce a measurable signal (e.g., a change in absorbance).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the concentrations of the different phosphorus-containing species.

-

-

Calculation of K'eq: The equilibrium constant is calculated using the measured equilibrium concentrations:

-

K'eq = [[Acetate]][[Pi]] / [[Acetyl Phosphate]]

-

-

Calculation of ΔG°': The standard Gibbs free energy change is then calculated from the equilibrium constant using the following equation:

-

ΔG°' = -RT ln(K'eq)

-

Where R is the gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.

-

Determination of the Standard Enthalpy Change (ΔH°')

The standard enthalpy change, or the heat of reaction, is determined experimentally using calorimetry.

Methodology: Isothermal Titration Calorimetry (ITC)

-

Instrument Setup: An isothermal titration calorimeter is equilibrated at a constant temperature (e.g., 25 °C).

-

Sample Preparation: A solution of acetyl phosphate is placed in the sample cell of the calorimeter. The syringe is filled with a buffer solution (or a solution containing a catalyst if the uncatalyzed hydrolysis is too slow).

-

Titration: The buffer is injected into the acetyl phosphate solution in small, precise aliquots.

-

Heat Measurement: The heat released or absorbed during the hydrolysis reaction following each injection is measured by the calorimeter. The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of the reactants. The resulting data is fitted to a suitable binding model to determine the enthalpy change (ΔH°') for the reaction.

Signaling Pathways and Metabolic Context

Acetyl phosphate is not merely a transient energy carrier; it also functions as a crucial signaling molecule and a key node in metabolic networks.

The Pta-AckA Pathway

In many bacteria, acetyl phosphate is a central intermediate in the phosphotransacetylase-acetate kinase (Pta-AckA) pathway. This pathway reversibly converts acetyl-CoA to acetate, linking glycolysis and the TCA cycle to acetate metabolism and energy production.

Caption: The Pta-AckA pathway for acetyl phosphate metabolism.

Regulation of the PhoP/PhoQ Two-Component System

Acetyl phosphate can act as a phosphodonor to response regulators of two-component systems, thereby influencing gene expression in response to metabolic status. A prominent example is its role in the regulation of the PhoP/PhoQ system in bacteria like E. coli and Salmonella, which controls virulence and magnesium homeostasis. Acetyl phosphate can non-enzymatically acetylate the response regulator PhoP, modulating its activity.

Caption: Regulation of the PhoP/PhoQ system by acetyl phosphate.

Conclusion

The thermodynamics of acetyl phosphate hydrolysis underscore its critical role as a high-energy phosphoryl donor in the cell. Its significant negative Gibbs free energy of hydrolysis powers various metabolic reactions and contributes to cellular energy homeostasis. Furthermore, its position as a key metabolic intermediate allows it to function as a signaling molecule, directly influencing transcriptional regulation and other cellular processes. A thorough understanding of these thermodynamic principles is essential for researchers in biochemistry and for the development of novel therapeutic strategies that target metabolic and signaling pathways.

Acetyl Phosphate: A Technical Guide to its Natural Occurrence, Physiological Concentrations, and Cellular Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl phosphate (B84403) (AcP) is a high-energy mixed anhydride (B1165640) of acetic acid and phosphoric acid. Long recognized as a key intermediate in bacterial metabolism, recent research has unveiled its broader significance as a crucial signaling molecule and a potential therapeutic target. This technical guide provides an in-depth exploration of the natural occurrence of acetyl phosphate, its physiological concentrations across different life domains, detailed experimental protocols for its quantification, and a visual representation of its key signaling pathways.

Natural Occurrence and Physiological Concentrations

Acetyl phosphate is found across all three domains of life: Bacteria, Archaea, and Eukarya. Its concentration can vary significantly depending on the organism, cell type, growth conditions, and metabolic state.

Bacteria

In bacteria, acetyl phosphate is a central hub of carbon metabolism, primarily synthesized and degraded through the phosphotransacetylase (Pta) and acetate (B1210297) kinase (AckA) pathway. It serves as a major donor of both phosphoryl and acetyl groups.

Table 1: Physiological Concentrations of Acetyl Phosphate in Bacteria

| Organism | Strain | Growth Condition/Phase | Intracellular Concentration | Reference(s) |

| Escherichia coli | Wild-type | Exponential growth on pyruvate (B1213749) | ~3 mM | [1] |

| Escherichia coli | Wild-type | Glucose-grown cells | 50% reduction compared to pyruvate-grown | [2] |

| Salmonella enterica serovar Typhimurium | Wild-type | Early exponential phase | Baseline | [3] |

| Salmonella enterica serovar Typhimurium | Wild-type | Late exponential phase | 1.64-fold higher than early exponential | [3] |

| Salmonella enterica serovar Typhimurium | Wild-type | Stationary phase | 3.12-fold higher than early exponential | [3] |

Archaea

In many archaea, acetyl phosphate is an important intermediate in acetate metabolism, linking acetyl-CoA to ATP synthesis.[4] While its role is established, precise quantitative data on its intracellular concentrations are less abundant compared to bacteria. It is understood that acetyl-CoA is readily phosphorolysed to generate AcP in archaea.[4]

Table 2: Physiological Concentrations of Acetyl Phosphate in Archaea

| Organism | Strain | Growth Condition/Phase | Intracellular Concentration | Reference(s) |

| Various Archaea | - | - | Data not widely available | - |

Eukarya

The presence and role of acetyl phosphate in eukaryotes are areas of growing research interest.

In the yeast Saccharomyces cerevisiae, enzymes related to acetate metabolism are present, and acetyl-CoA is a key metabolite.[5] While the direct measurement of acetyl phosphate concentrations is not as extensively documented as in bacteria, its involvement in cellular processes is inferred from metabolic studies.[6]

Table 3: Physiological Concentrations of Acetyl Phosphate in Yeast

| Organism | Strain | Growth Condition/Phase | Intracellular Concentration | Reference(s) |

| Saccharomyces cerevisiae | - | - | Data not widely available | - |

Recent studies have identified acetyl phosphate in mammalian mitochondria, where it is thought to be a transient intermediate of the pyruvate dehydrogenase (PDH) complex.[2] Its low concentrations and transient nature suggest a role as a metabolic intermediate in this organelle.[2]

Table 4: Physiological Concentrations of Acetyl Phosphate in Mammalian Cells

| Organism/Cell Type | Organelle | Condition | Intracellular Concentration | Reference(s) |

| Human Mitochondria | Mitochondria | in vitro from HCT116 cells | Transiently detected, low concentrations | [2] |

Key Signaling Pathways Involving Acetyl Phosphate

Acetyl phosphate plays a dual role in cellular signaling, acting as both a phosphodonor and an acetyl donor.

The Pta-AckA Pathway: A Central Metabolic Hub

The reversible phosphotransacetylase-acetate kinase (Pta-AckA) pathway is the primary route for acetyl phosphate synthesis and degradation in many bacteria. This pathway links acetyl-CoA metabolism with ATP production and acetate flux.

Acetyl Phosphate as a Phosphodonor in Two-Component Systems

Acetyl phosphate can directly phosphorylate the response regulator (RR) component of two-component signal transduction systems, bypassing the need for a sensor kinase (SK). This allows for the integration of metabolic status with gene regulation.

Non-Enzymatic Protein Acetylation

Acetyl phosphate can non-enzymatically acetylate lysine (B10760008) residues on proteins. This reaction is dependent on the concentration of acetyl phosphate and the local microenvironment of the lysine residue. This modification can alter protein function, providing a direct link between metabolic state and the regulation of protein activity.[7][8]

Experimental Protocols for Acetyl Phosphate Quantification

Accurate quantification of the labile acetyl phosphate molecule requires careful sample handling and optimized analytical methods.

Quantification by Two-Dimensional Thin-Layer Chromatography (2D-TLC)

This method is suitable for the relative quantification of acetyl phosphate and other small phosphorylated molecules in cells labeled with 32P-orthophosphate.[2][9]

3.1.1. Materials

-

32P-orthophosphate

-

Cell culture medium with low phosphate concentration

-

Formic acid (11 N)

-

Precipitation solution (0.5 M tetraethylammonium-HCl, 0.4 M sodium tungstate, 0.5 M procaine)

-

2-picoline

-

PEI-cellulose TLC plates

-

1st dimension buffer (e.g., 0.75 M Tris, 0.45 M HCl)

-

2nd dimension buffer (e.g., 1.4 M LiCl, 0.7 M formic acid)

-

Phosphor imager and analysis software

3.1.2. Protocol

-

Metabolic Labeling: Grow cells in a low-phosphate medium and add 32P-orthophosphate.

-

Sample Quenching and Extraction:

-

Rapidly harvest cell culture and quench metabolic activity by mixing with ice-cold formic acid.

-

Incubate on ice for 30 minutes.

-

Add ice-cold precipitation solution, mix well, and centrifuge to pellet cell debris.

-

-

Neutralization: Transfer the supernatant to a new tube and neutralize with 2-picoline.

-

TLC Plate Spotting:

-

Spot a small volume (e.g., 5 µL) of the neutralized extract onto the corner of a PEI-cellulose TLC plate.

-

Allow the spot to dry completely.

-

-

Plate Washing: Wash the plate by dipping and agitating it in methanol three times, allowing it to dry between washes.

-

First Dimension Chromatography:

-

Place the plate in a TLC tank containing the 1st dimension buffer.

-

Develop the chromatogram for the appropriate time (e.g., 45 minutes).

-

Remove the plate and dry it thoroughly.

-

-

Second Dimension Chromatography:

-

Rotate the plate 90 degrees.

-

Place the plate in a TLC tank containing the 2nd dimension buffer.

-

Develop the chromatogram for the appropriate time (e.g., 90 minutes).

-

Remove the plate and dry it completely.

-

-

Detection and Quantification:

-

Expose the TLC plate to a phosphor screen.

-

Image the screen using a phosphor imager.

-

Quantify the radioactivity of the acetyl phosphate spot relative to the total radioactivity on the plate using appropriate software.

-

Enzymatic Quantification of Acetyl Phosphate

This colorimetric assay is based on the reaction of acetyl phosphate with hydroxylamine (B1172632) to form acetyl-hydroxamate, which produces a colored complex with ferric ions.[10][11]

3.2.1. Materials

-

Acetyl phosphate standard solution

-

Hydroxylamine hydrochloride solution (2 M, pH 7.0)

-

Ferric chloride/trichloroacetic acid solution (e.g., 10% FeCl3 in 0.1 M HCl and 3.3% trichloroacetic acid)

-

Tris buffer (100 mM, pH 7.5)

-

Spectrophotometer

3.2.2. Protocol

-

Standard Curve Preparation:

-

Prepare a series of acetyl phosphate standards of known concentrations in Tris buffer.

-

-

Sample Preparation:

-

Extract acetyl phosphate from cells using a suitable method (e.g., acid extraction followed by neutralization).

-

-

Hydroxamate Formation:

-

To both standards and samples, add an equal volume of hydroxylamine solution.

-

Incubate at room temperature for 10 minutes.

-

-

Color Development:

-

Add the ferric chloride/trichloroacetic acid solution to each tube and mix.

-

-

Measurement:

-

Measure the absorbance at 540 nm.

-

-

Quantification:

-

Determine the concentration of acetyl phosphate in the samples by comparing their absorbance to the standard curve.

-

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the absolute quantification of acetyl phosphate.

3.3.1. Materials

-

LC-MS/MS system

-

Appropriate LC column (e.g., HILIC or ion-pair reversed-phase)

-

Mobile phases (e.g., acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer)

-

Acetyl phosphate standard

-

Internal standard (e.g., 13C-labeled acetyl phosphate)

3.3.2. Protocol

-

Sample Preparation:

-

Extract metabolites from cells using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

Spike the extraction mixture with the internal standard.

-

Centrifuge to remove cell debris and dry the supernatant.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC Separation:

-

Inject the sample onto the LC system.

-

Separate acetyl phosphate from other metabolites using an appropriate gradient of mobile phases.

-

-

MS/MS Detection:

-

Detect acetyl phosphate and the internal standard using multiple reaction monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for both acetyl phosphate and the internal standard.

-

-

Quantification:

-

Generate a standard curve by analyzing a series of known concentrations of acetyl phosphate with a fixed concentration of the internal standard.

-

Calculate the concentration of acetyl phosphate in the samples based on the ratio of the peak area of the analyte to that of the internal standard.

-

Experimental Workflow for Acetyl Phosphate Quantification

The general workflow for quantifying acetyl phosphate involves several key steps, from sample collection to data analysis.

References